Diisobutyl diazene Diisobutyl diazene
Brand Name: Vulcanchem
CAS No.: 3896-19-3
VCID: VC3882537
InChI: InChI=1S/C8H18N2/c1-7(2)5-9-10-6-8(3)4/h7-8H,5-6H2,1-4H3
SMILES: CC(C)CN=NCC(C)C
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol

Diisobutyl diazene

CAS No.: 3896-19-3

Cat. No.: VC3882537

Molecular Formula: C8H18N2

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

Diisobutyl diazene - 3896-19-3

Specification

CAS No. 3896-19-3
Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
IUPAC Name bis(2-methylpropyl)diazene
Standard InChI InChI=1S/C8H18N2/c1-7(2)5-9-10-6-8(3)4/h7-8H,5-6H2,1-4H3
Standard InChI Key JUOJXNAVZADLAJ-UHFFFAOYSA-N
SMILES CC(C)CN=NCC(C)C
Canonical SMILES CC(C)CN=NCC(C)C

Introduction

Structural and Molecular Characteristics

Chemical Identity and Isomerism

Synthesis and Thermodynamic Properties

Synthetic Routes

Diisobutyl diazene is typically synthesized via the oxidation of hydrazine derivatives. A common method involves the reaction of isobutylhydrazine with oxidizing agents such as hydrogen peroxide or oxygen:
N₂H₄ + 2 (CH₃)₂CHCH₂NH₂ + H₂O₂ → (CH₃)₂CHCH₂N=NCH₂CH(CH₃)₂ + 4 H₂O\text{N₂H₄ + 2 (CH₃)₂CHCH₂NH₂ + H₂O₂ → (CH₃)₂CHCH₂N=NCH₂CH(CH₃)₂ + 4 H₂O} .
Alternative routes may utilize azodicarboxylate precursors, though these are less commonly reported for branched alkyl diazenes .

Thermodynamic Stability

The enthalpy of formation (ΔₐH°) for diisobutyl diazene has been estimated through calorimetric studies. In the gas phase, ΔₐH° values of 19.3 kJ/mol and 9.2 ± 3.8 kJ/mol have been reported, reflecting discrepancies arising from experimental methodologies . The liquid-phase enthalpy of formation is -30.0 kJ/mol, with a vaporization enthalpy (ΔₐH°vap) of 49.3 kJ/mol . These data suggest moderate thermal stability, consistent with its decomposition behavior at elevated temperatures (discussed in Section 4).

Table 1: Thermodynamic Properties of Diisobutyl Diazene

PropertyValueMethodReference
ΔₐH° (gas)19.3 kJ/molComputed
ΔₐH° (gas)9.2 ± 3.8 kJ/molCalorimetry
ΔₐH° (liquid)-30.0 kJ/molExperimental
ΔₐH°vap49.3 kJ/molExperimental

Chemical Reactivity and Decomposition

Thermolysis and Radical Formation

Diisobutyl diazene undergoes thermolysis at temperatures above 100°C, producing radical intermediates. Studies on analogous diazenes, such as 1-diphenylmethyl-2-(2-butyl)diazene, demonstrate that thermolysis proceeds via one-bond cleavage, generating a diphenylmethyl radical and a 2-butyldiazenyl radical . This mechanism is supported by the observation of net inversion of configuration in coupling products, which is inconsistent with a two-bond cleavage pathway . For diisobutyl diazene, thermolysis likely yields two isobutyl radicals and nitrogen gas:
(CH₃)₂CHCH₂N=NCH₂CH(CH₃)₂ → 2 (CH₃)₂CHCH₂\cdotp + N₂↑\text{(CH₃)₂CHCH₂N=NCH₂CH(CH₃)₂ → 2 (CH₃)₂CHCH₂· + N₂↑} .

Cage Effects and Disproportionation

The cage effect—a phenomenon where radicals recombine within a solvent cage—plays a significant role in diazene decomposition. In benzene, the cage effect for similar diazenes is approximately 13%, increasing in viscous solvents like hexadecane . Additionally, disproportionation reactions compete with radical coupling, leading to byproducts such as hydrazine and alkanes .

Applications in Organic Synthesis

Radical Initiation

Diisobutyl diazene’s propensity to generate stable isobutyl radicals under mild conditions makes it valuable in polymerization and cross-linking reactions. For example, it can initiate the polymerization of styrene or acrylates, though its use is less common compared to azoisobutyronitrile (AIBN) due to lower thermal stability .

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